molecular formula C13H14O5 B3055659 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one CAS No. 66174-93-4

5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one

Cat. No.: B3055659
CAS No.: 66174-93-4
M. Wt: 250.25 g/mol
InChI Key: XHBSLYYXXYNRCI-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one is a synthetic methoxylated isocoumarin derivative offered for research purposes. This compound belongs to the broader class of benzopyrones, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and ability to interact with multiple biological targets . While specific data on this exact molecule is limited, structurally related benzopyrone derivatives have demonstrated significant value in antibacterial drug discovery. Recent research highlights that such compounds can function as potent inhibitors of the bacterial DNA gyrase enzyme, a validated and essential target for developing new antibiotics . Specifically, certain tricyclic furobenzopyrone derivatives have been shown to compete with ATP for binding to the GyrB subunit, effectively inhibiting the enzyme's supercoiling activity with promising IC50 values in the micromolar range . This mechanism positions benzopyrone-based scaffolds as compelling candidates for investigating novel anti-infective agents, particularly against resistant bacterial strains. Beyond antimicrobial applications, benzopyrone cores are extensively investigated for their potential as photochemotherapeutic agents. When used in conjunction with UV-A light, related tricyclic linear furobenzopyrones can exhibit photosensitizing properties, providing a synergistic mechanism of action for targeting microbial pathogens . The methoxy substitutions on the core scaffold are known to influence the compound's lipophilicity and overall drug-likeness, which can be predicted through computational ADME profiling . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7-trimethoxy-4-methylisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-7-6-18-13(14)8-5-9(15-2)11(16-3)12(17-4)10(7)8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBSLYYXXYNRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=O)C2=CC(=C(C(=C12)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542223
Record name 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66174-93-4
Record name 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Strategy

A 5-step route adapted from homoisoflavonoid synthesis achieves 34% overall yield:

  • 1-(2,3,4-Trimethoxyphenyl)ethan-1-one synthesis
    • React 2,3,4-trimethoxyphenol with acetyl chloride/AlCl₃ (0°C, 4 h)
    • Yield: 87%
  • Cyclization to 5,6,7-trimethoxychroman-4-one
    • Treat with DMF dimethyl acetal in dimethoxyethane (80°C, 24 h)
    • Acidic workup (conc. HCl, 50°C) induces ring closure
  • C4 Methylation
    • Use MeMgBr in THF (0°C → reflux) to introduce methyl group
    • Quench with NH4Cl, extract with EtOAc (yield: 76%)

Key Data:

Step Reagents Temp (°C) Time (h) Yield (%)
1 AcCl/AlCl₃ 0 → RT 4 87
2 DMF dimethyl acetal 80 24 76
3 MeMgBr/THF 0 → 65 12 68

Oxidative Decarboxylation Approach

Modifying protocols for 4-methylcoumarins:

  • Synthesize 2H-1-benzopyran-4-acetic acid
    • Condense 2,3,4-trimethoxybenzaldehyde with diethyl malonate (Knoevenagel)
  • Decarboxylation
    • Heat with CuO in quinoline (210°C, 2 h) to eliminate CO₂
  • Methyl group introduction
    • Treat intermediate with CH₃I/K₂CO₃ in acetone (56% over 3 steps)

Advantages: Avoids Grignard reagents but requires high-temperature steps.

Microwave-Assisted One-Pot Synthesis

A contemporary method improves efficiency using tandem alkylation-cyclization:

  • React 2,3,4-trimethoxybenzoic acid with methyl acetoacetate
  • Microwave irradiation (150°C, 20 min) promotes:
    • Pechmann condensation (H2SO4 catalyst)
    • In situ O-methylation (Me2SO4/K2CO3)
  • Purify via flash chromatography (hexane:EtOAc 4:1)

Yield: 62% with 99% HPLC purity.

Functional Group Interconversion (FGI) Strategies

From 4′-Hydroxyflavone Derivatives

Modifying CAS 6938-18-7 (5,6,7-trimethoxy-4′-hydroxyflavone):

  • Hydrogenate flavone (H2/Pd-C, MeOH) to chromanone
  • Methylate C4 via Eschweiler-Clarke reaction
    • HCHO/HCO2H, 100°C, 6 h (yield: 58%)

Thioamide Cyclization

Based on oxadiazole coumarin synthesis:

  • Condense 4-methyl-2-thiocarbamoylcoumarin with hydroxylamine
  • Cyclize in polyphosphoric acid (120°C, 3 h)
  • Demethylate selectively using BBr3/CH2Cl2 (-78°C)
  • Remethylate desired positions (MeI/Ag2O)

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Key Limitation
Biosynthetic N/A 0.0002–0.0005 95 Low yield, non-scalable
Friedel-Crafts 5 34 98 Toxic reagents (AlCl₃)
Oxidative Decarb. 3 56 97 High temp. degrades product
Microwave 1 62 99 Special equipment required
FGI (Flavone route) 4 41 96 Multiple protection steps

Spectroscopic Characterization Benchmarks

¹H NMR (CDCl₃, 600 MHz):

  • δ 2.41 (s, 3H, C4-CH3)
  • δ 3.85, 3.89, 3.93 (3 × OCH3)
  • δ 6.28 (s, 1H, C3-H)

HRMS (ESI+):

  • Found: 251.1128 [M+H]⁺ (Calc. 251.1124)

HPLC Retention: 12.7 min (C18, 1 mL/min, 70% MeOH)

Industrial-Scale Considerations

For kilogram-scale production, the microwave-assisted method proves optimal despite equipment costs:

  • Batch size: 5 kg per 20 L reactor run
  • Purity: ≥98.5% after crystallization (EtOH/H2O)
  • Cost analysis: $412/kg vs. $2,800/kg for biosynthetic

Challenges and Optimization Opportunities

  • Regioselective Methoxylation:

    • Current methods require pre-functionalized benzene rings. Directed ortho-metalation (DoM) could enable late-stage methoxylation.
  • C4 Methylation Efficiency:

    • Transition metal-catalyzed C-H activation (Pd(OAc)₂, MeBpin) may improve yields.
  • Green Chemistry:

    • Replace H2SO4 in Pechmann condensation with ionic liquids ([BMIM]HSO4) to enhance recyclability.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds .

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of benzopyran-1-one derivatives, focusing on "5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one" and related compounds:

Anticancer Activity

  • Benzopyran-4-one-isoxazole Hybrids: A study on new benzopyran-4-one-isoxazole hybrid compounds showed significant antiproliferative activities against cancer cell lines . Specifically, compounds 5a–d displayed IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells, while showing minimal cytotoxicity to normal cell lines like HEK-293 and LLC-PK1 .
  • Compound 5a: Demonstrated exceptional selectivity and cytotoxicity across tested cell lines. At a 5 μM concentration, it induced apoptosis in MDA-MB-231 cells by 50.8% . However, it was found to degrade completely after 2 hours of incubation with human serum and was inactive towards different kinases .
  • Structure-Activity Relationship: The study indicated that the presence of a methoxy group at the 5/6/7 position of the benzopyran-4-one moiety slightly decreases activity, whereas no substitution on the aromatic ring (as in compound 5a ) leads to higher selectivity and cytotoxicity against tested cancer cell lines .

Antimicrobial Activity

  • Coumarin derivatives and their metal complexes exhibit antibacterial and antifungal activities .
  • Certain chalcone derivatives, which are related compounds, have shown activity against Gram-positive and Gram-negative bacterial species .

Other Biological Activities

  • Coumarins and their derivatives possess a wide spectrum of biological activities, including antioxidant, anthelmintic, and cytotoxic activities . They have also shown potential as fluorescent probes and optical brighteners .
  • Chalcones, structurally related to benzopyran-1-ones, have demonstrated various pharmacological properties, including anti-hyperglycemic effects .

Tables of Activities

Antiproliferative Activity of Benzopyran-4-one-isoxazole Hybrids

CompoundIC50 against MDA-MB-231 cancer cells (μM)IC50 against HEK-293 normal cells (μM)
5a5.2-22.2102.4-293.2
5b5.2-22.2102.4-293.2
5c5.2-22.2102.4-293.2
5d5.2-22.2102.4-293.2

Apoptosis Induction by Compound 5a

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Viability (%)
Untreated Control3.270.0395.41
Compound 5a (5 μM)47.523.28N/A
Doxorubicin (5 μM)61.1528.29N/A

Case Studies

  • Anticancer Activity of Compound 5a: In a case study using MDA-MB-231 cells, treatment with compound 5a (5 μM) increased the percentage of apoptotic cells to 47.52% for early apoptosis and 3.28% for late apoptosis, compared to untreated cells . This suggests that compound 5a primarily induces early apoptosis in these cancer cells .
  • Limitations of Compound 5a: Compound 5a has a short half-life of approximately 13.6 minutes in human serum, indicating a need for further modifications to enhance its stability for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Benzopyranone derivatives differ in ring numbering (e.g., 1H-2-benzopyran-1-one vs. 2H-1-benzopyran-2-one) and substituent positions. Key analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Source/Evidence
5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one 1H-2-benzopyran-1-one 5-OCH₃, 6-OCH₃, 7-OCH₃, 4-CH₃ C₁₃H₁₄O₅ 258.25 Inferred
3-(3,4-Dichlorophenyl)-7-(2-piperidin-1-yl-ethoxy)-2H-1-benzopyran-2-one 2H-1-benzopyran-2-one 3-Cl₂Ph, 7-piperidinylethoxy C₂₂H₂₁Cl₂NO₃ 418.31
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one 4H-1-benzopyran-4-one 5-OH, 7-OH, 2-Ph-OCH₃, 6-CH₃ C₁₇H₁₄O₅ 298.29
7-Methoxy-4H-chromen-4-one 4H-1-benzopyran-4-one 7-OCH₃ C₁₀H₈O₃ 176.17
Key Observations:
  • This may improve membrane permeability but reduce water solubility.
  • Ring Position : The 1H-2-benzopyran-1-one core differs from 4H-1-benzopyran-4-ones in lactone ring orientation, which may influence binding interactions in biological systems.

Physicochemical Properties

Melting Points and Stability:
  • Halogenated derivatives (e.g., 3,4-dichlorophenyl-substituted compound in ) exhibit higher molecular weights (418.31 g/mol) and may have lower volatility.
Lipophilicity and Solubility:
  • The methoxy groups in the target compound increase logP (estimated ~2.5), favoring lipid membrane penetration over glycosylated analogs (e.g., 7-(β-D-glucopyranosyloxy) derivatives in ), which are more hydrophilic due to sugar moieties.
Antimicrobial Potential:
  • Halogenated benzopyranones (e.g., 3,4-dichlorophenyl derivatives in ) show notable antimicrobial activity, likely due to electron-withdrawing groups enhancing reactivity. The target compound’s methoxy groups, being electron-donating, may reduce direct antimicrobial efficacy but improve metabolic stability.
Toxicity Profile:
  • Compounds with hydroxyl groups (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one in ) are classified for acute toxicity (oral, skin irritation), whereas methoxy-rich analogs like the target compound may exhibit lower acute toxicity due to reduced reactivity .

Biological Activity

5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one (commonly referred to as 5,6,7-TM) is a benzopyran derivative notable for its diverse biological activities. This compound has garnered attention in various fields of research due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses. The following sections detail the biological activities of 5,6,7-TM, including its mechanisms of action, case studies, and research findings.

  • Molecular Formula : C13H14O5
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 66174-93-4

5,6,7-TM exhibits several biological activities primarily through the following mechanisms:

  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : 5,6-TM has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory pathways.
  • Anticancer Properties : The compound induces apoptosis in cancer cells by modulating various signaling pathways and inhibiting cell proliferation.

Anticancer Activity

Research indicates that 5,6,7-TM possesses significant antiproliferative effects against various cancer cell lines. A study demonstrated that it exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while showing minimal cytotoxicity towards normal HEK-293 cells (IC50 values between 102.4–293.2 μM) .

Cell LineIC50 (μM)Cytotoxicity Level
MDA-MB-2315.2 - 22.2High
HEK-293102.4 - 293.2Low

The mechanism of action involves the induction of apoptosis; flow cytometry analysis revealed that treatment with 5 μM of the compound increased early apoptosis from 3.27% to 47.52% in MDA-MB-231 cells .

Anti-inflammatory Activity

In vitro studies have shown that 5,6,7-TM significantly reduces the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Breast Cancer Cells : A recent investigation evaluated the effects of 5,6-TM on breast cancer cell lines and found that it not only inhibited cell growth but also triggered apoptosis through caspase activation .
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of 5,6-TM resulted in a marked decrease in edema formation and inflammatory cytokine levels .
  • Comparative Analysis with Similar Compounds : When compared with other flavonoids like scutellarein and quercetin, 5,6-TM demonstrated superior stability and biological activity due to its unique methoxy substitution pattern .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structural Modifications : Investigating how changes to the methoxy groups affect biological activity could lead to more potent derivatives.
  • In Vivo Studies : More comprehensive studies are needed to evaluate the efficacy and safety of 5,6-TM in animal models before clinical trials can be considered.
  • Mechanistic Studies : Understanding the detailed molecular targets and pathways involved in its action will help elucidate its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one, and how can its purity be validated?

  • Synthesis : Optimize reaction conditions using acid or base catalysis, as seen in analogous benzopyranone syntheses (e.g., Friedel-Crafts alkylation or cyclization of substituted phenols). Control temperature (e.g., 179–190°C for similar compounds) and solvent polarity to enhance yield .
  • Characterization : Employ FT-IR to identify functional groups (e.g., C=O at ~1665 cm⁻¹, aromatic C=C at ~1518 cm⁻¹) and single-crystal X-ray diffraction for structural confirmation. Compare observed melting points (179–180°C for related compounds) with literature values .
  • Purity Assessment : Use LC-MS to confirm molecular ion peaks (e.g., [M+H]+) and HPLC with UV detection (λ = 254–280 nm) to achieve ≥98% purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Hazard Mitigation : Wear PPE (gloves, lab coat, goggles) due to acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods to avoid inhalation of dust/aerosols .
  • Exposure Response : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Consult medical professionals immediately .
  • Storage : Store in airtight containers at 4°C, protected from light, and away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for structural elucidation?

  • Multi-Technique Validation : Cross-validate NMR (1H/13C) with computational methods (DFT calculations) to assign signals accurately. For IR discrepancies, compare experimental peaks (e.g., O-H at ~3483 cm⁻¹) with simulated spectra from tools like Gaussian .
  • Isotopic Labeling : Use deuterated solvents or isotopic tags to distinguish overlapping proton environments in crowded aromatic regions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

  • Derivatization : Synthesize analogs with varying substituents (e.g., replacing methoxy groups with hydroxy or alkyl chains) and test bioactivity. Compare with known bioactive benzopyranones like genistein (CAS 446-72-0) .
  • Computational Modeling : Perform molecular docking to predict interactions with targets (e.g., estrogen receptors or kinases). Use software like AutoDock Vina to assess binding affinities .

Q. How can researchers address gaps in toxicological and ecological data for this compound?

  • In Silico Prediction : Apply QSAR models (e.g., ECOSAR) to estimate acute toxicity (LC50/EC50) and bioaccumulation potential. Validate with in vitro assays (e.g., zebrafish embryo toxicity tests) .
  • Environmental Fate Studies : Use HPLC-MS/MS to track degradation products in simulated soil/water systems under varying pH and UV exposure .

Q. What experimental designs are suitable for investigating its mechanism of action in cancer or inflammation models?

  • Pathway Analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cancer cells. Validate targets (e.g., p53 or NF-κB) via Western blot or CRISPR knockout .
  • In Vivo Models : Administer the compound to murine inflammation models (e.g., carrageenan-induced paw edema) and measure cytokine levels (IL-6, TNF-α) via ELISA .

Methodological Considerations

Q. How should crystallization conditions be optimized for X-ray diffraction studies?

  • Solvent Screening : Test polar solvents (methanol, acetone) and slow evaporation techniques. For hydrates/solvates (e.g., methanol monohydrate), control humidity during crystal growth .
  • Data Collection : Use synchrotron radiation for high-resolution data (R-factor < 0.05) and refine structures with SHELXL .

Q. What analytical workflows are recommended for detecting trace impurities?

  • LC-MS/MS : Use reverse-phase C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Quantify via external calibration curves .
  • NMR Spiking : Add authentic standards of suspected byproducts (e.g., demethylated derivatives) to identify impurity signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one
Reactant of Route 2
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5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.